
3-Bromopyrrolidine-2,5-dione
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Overview
Description
3-Bromopyrrolidine-2,5-dione is a brominating and oxidizing agent widely used in organic synthesis. It is particularly known for its role in radical reactions, such as allylic and benzylic brominations, and various electrophilic additions . This compound is a white crystalline solid that is more convenient to handle compared to elemental bromine, making it a popular choice in laboratory settings .
Preparation Methods
3-Bromopyrrolidine-2,5-dione is typically synthesized by the bromination of succinimide. The process involves the reaction of succinimide with bromine in the presence of a sodium hydroxide solution . This method is efficient and yields high-purity this compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
3-Bromopyrrolidine-2,5-dione undergoes a variety of chemical reactions, including:
Substitution: It is used in allylic and benzylic brominations, where it replaces a hydrogen atom adjacent to a double bond or aromatic ring.
Electrophilic Additions: It participates in electrophilic addition reactions, such as the formation of bromohydrins from alkenes.
Common reagents and conditions used in these reactions include light or heat to initiate radical reactions, and bases like sodium hydroxide to facilitate oxidation . Major products formed from these reactions include brominated organic compounds, which are valuable intermediates in various synthetic pathways.
Scientific Research Applications
Medicinal Chemistry
3-Bromopyrrolidine-2,5-dione and its derivatives are noted for their bioactivity, particularly as anticonvulsants and enzyme inhibitors.
- Anticonvulsant Activity : Research has demonstrated that compounds derived from pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, studies indicate that 1-bromopyrrolidine-2,5-dione derivatives can effectively inhibit seizures in animal models, suggesting potential for treating epilepsy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders and certain types of skin cancer .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.
- Halogenation Reagents : Pyrrolidine-2,5-dione derivatives are commonly used as halogenation agents in organic synthesis. The bromine atom in this compound allows for selective substitution reactions that are essential for creating various functionalized compounds .
- Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel heterocyclic compounds through various coupling reactions. For example, it can participate in Sonogashira couplings to produce donor-acceptor substituted products that have potential applications in materials science and pharmaceuticals .
Case Studies and Research Findings
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism by which 3-Bromopyrrolidine-2,5-dione exerts its effects involves the generation of bromine radicals. In radical bromination reactions, the bromine radical abstracts a hydrogen atom from the substrate, forming a radical intermediate. This intermediate then reacts with another molecule of bromine to form the brominated product . The process continues as a chain reaction until the limiting reagent is consumed .
Comparison with Similar Compounds
3-Bromopyrrolidine-2,5-dione is often compared with other N-halosuccinimides, such as N-chlorosuccinimide and N-iodosuccinimide . While all these compounds serve as halogen sources in organic synthesis, this compound is unique due to its balance of reactivity and stability. N-chlorosuccinimide is less reactive and requires activation by acids or catalysts, whereas N-iodosuccinimide is more reactive but less stable . This makes this compound a versatile and preferred reagent for many bromination reactions.
Similar Compounds
- N-Chlorosuccinimide
- N-Iodosuccinimide
- Bromomalonic dialdehyde
Properties
CAS No. |
39660-53-2 |
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Molecular Formula |
C4H4BrNO2 |
Molecular Weight |
177.98 g/mol |
IUPAC Name |
3-bromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) |
InChI Key |
JNETYVLEGPSOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)Br |
Origin of Product |
United States |
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